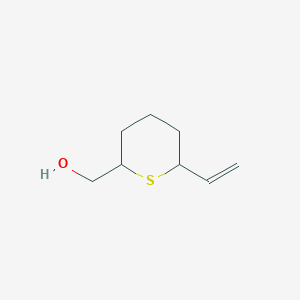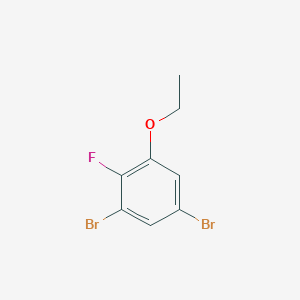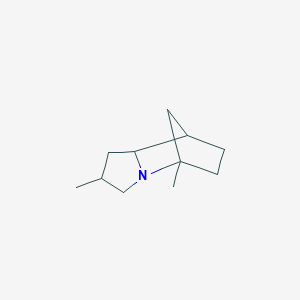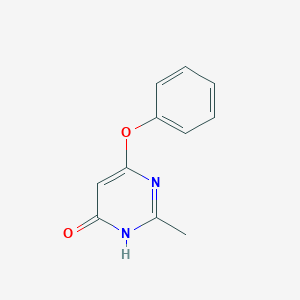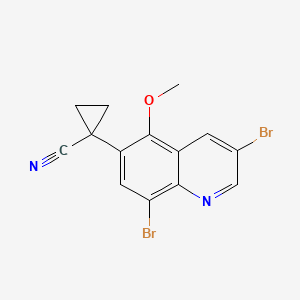
1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C14H10Br2N2O and a molecular weight of 382.05 g/mol . This compound is known for its unique structure, which includes a quinoline ring substituted with bromine and methoxy groups, as well as a cyclopropanecarbonitrile moiety.
Vorbereitungsmethoden
The synthesis of 1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the bromination of a quinoline derivative, followed by methoxylation and subsequent cyclopropanation and nitrile formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve scaling up these reactions using continuous flow processes and advanced purification techniques to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts, resulting in the reduction of the nitrile group to an amine.
Substitution: The bromine atoms in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile has various scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
1-(3,8-Dibromo-5-methoxyquinolin-6-yl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
1-(3,8-Dibromoquinolin-6-yl)cyclopropanecarbonitrile: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
1-(5-Methoxyquinolin-6-yl)cyclopropanecarbonitrile:
1-(3,8-Dibromo-5-methoxyquinolin-6-yl)acetonitrile: Contains an acetonitrile group instead of a cyclopropanecarbonitrile moiety, which may alter its chemical behavior and biological effects.
Eigenschaften
Molekularformel |
C14H10Br2N2O |
|---|---|
Molekulargewicht |
382.05 g/mol |
IUPAC-Name |
1-(3,8-dibromo-5-methoxyquinolin-6-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C14H10Br2N2O/c1-19-13-9-4-8(15)6-18-12(9)11(16)5-10(13)14(7-17)2-3-14/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
UQZDORSCWNJYLJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=C(C=NC2=C(C=C1C3(CC3)C#N)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


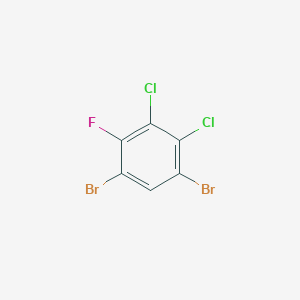
![methyl 5-[(Z)-N'-hydroxycarbamimidoyl]-2-methylbenzoate](/img/structure/B13099826.png)
![[1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride](/img/structure/B13099831.png)
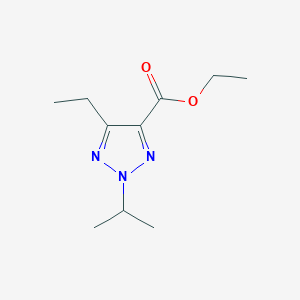
![9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B13099841.png)
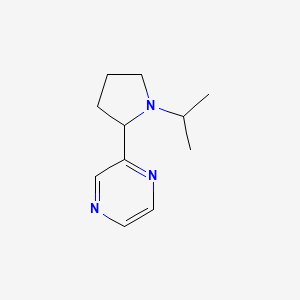
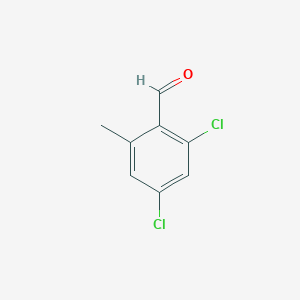
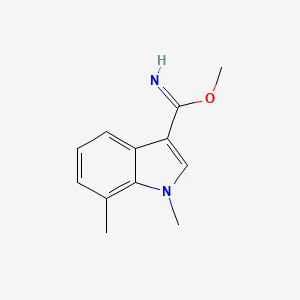
![5-Methoxy-3-(piperazin-1-yl)benzo[d]isoxazole](/img/structure/B13099866.png)

